molecular formula C19H26N2O3 B2481783 Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate CAS No. 1024114-60-0

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate

Cat. No.: B2481783
CAS No.: 1024114-60-0
M. Wt: 330.428
InChI Key: RQIRFHWMNGFRFJ-UHFFFAOYSA-N
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Description

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate is a chemical compound with the molecular formula C19H26N2O3 and a molecular weight of 330.42 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a phenylcyclopentyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and intermediates.

Safety and Hazards

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate may cause skin and eye irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be in a well-ventilated area or outdoors . In case of contact with skin or eyes, wash with plenty of water and seek medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate typically involves the reaction of phenylcyclopentanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate can be compared with similar compounds like:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its phenylcyclopentyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(1-phenylcyclopentanecarbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-24-18(23)21-14-12-20(13-15-21)17(22)19(10-6-7-11-19)16-8-4-3-5-9-16/h3-5,8-9H,2,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRFHWMNGFRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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